2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid
Description
2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid is an organic compound that has garnered significant attention in scientific research due to its unique chemical structure and properties
Properties
IUPAC Name |
2-(4-oxo-7,8-dihydro-6H-thieno[3,2-c]azepin-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-9(13)6-11-4-1-2-8-7(10(11)14)3-5-15-8/h3,5H,1-2,4,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNIHLWEQXHXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(=O)N(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thieno and azepine precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high efficiency and product quality. The industrial synthesis also emphasizes safety and environmental considerations to minimize hazardous by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid include other thienoazepine derivatives and acetic acid analogs. These compounds share structural similarities but may differ in their functional groups or substituents .
Uniqueness
The uniqueness of this compound lies in its specific combination of the thienoazepine ring and acetic acid moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Biological Activity
2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and the mechanisms underlying its activity.
The compound is characterized by its unique thieno[3,2-c]azepin structure. The synthesis typically involves multi-step organic reactions, including cyclization of thieno and azepine precursors under controlled conditions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions are optimized to achieve high yields and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Antioxidant Activity
The compound has shown potential as a free radical scavenger. Studies have demonstrated its ability to inhibit lipid peroxidation and reduce oxidative stress in cellular models.
2. Anti-inflammatory Effects
In vitro studies suggest that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. This inhibition may lead to reduced production of pro-inflammatory mediators .
3. Anticancer Properties
Preliminary investigations have indicated that this compound can induce apoptosis in various cancer cell lines. For instance, cytotoxicity assays revealed significant activity against MCF-7 breast cancer cells with IC50 values indicating effective growth inhibition .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Molecular Interactions : Molecular docking studies suggest that the compound forms hydrogen bonds with active site residues of target enzymes, enhancing its inhibitory effects .
Data Summary
Below is a summary table of key findings related to the biological activity of this compound:
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antioxidant | Lipid peroxidation assay | Significant reduction in oxidative stress |
| Anti-inflammatory | COX enzyme inhibition assay | Inhibition of COX-1 and COX-2 |
| Anticancer | Cytotoxicity assays | IC50 values against MCF-7: ~10 µM |
Case Studies
- Study on Antioxidant Activity : A study evaluated the antioxidant capacity using DPPH radical scavenging assays and found that the compound exhibited a strong scavenging effect comparable to standard antioxidants.
- Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant decrease in paw edema compared to controls.
- Cancer Cell Line Evaluation : The compound was tested on various cancer cell lines including MCF-7 and HCT116. Results indicated that it effectively induced apoptosis through mitochondrial pathway activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
